molecular formula C14H15N3O3 B12868874 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 90208-56-3

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B12868874
CAS No.: 90208-56-3
M. Wt: 273.29 g/mol
InChI Key: TWNKLAYVFLZKLS-UHFFFAOYSA-N
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Description

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based organic compound featuring a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole moiety is substituted with a carbamoyl group (-CONH₂), a methyl group (-CH₃), and a phenyl ring (-C₆H₅).

Properties

CAS No.

90208-56-3

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-(1-carbamoyl-3-methyl-5-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C14H15N3O3/c1-9-11(7-8-12(18)19)13(17(16-9)14(15)20)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,20)(H,18,19)

InChI Key

TWNKLAYVFLZKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCC(=O)O)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the carbamoyl, methyl, and phenyl groups. The final step involves the addition of the propanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

describes chlorinated 3-phenylpropanoic acid derivatives isolated from Streptomyces coelicolor . These include:

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Comparisons :

Property Target Compound (Pyrazole Derivative) Chlorinated Derivatives
Core Structure Pyrazole ring + propanoic acid Phenyl ring + propanoic acid
Functional Groups Carbamoyl, methyl, phenyl Chloro, hydroxyl, ester (in methyl ester)
Bioactivity Not reported in evidence Antimicrobial (vs. E. coli, S. aureus)
Solubility Implications Higher polarity (carbamoyl, -COOH) Moderate polarity (hydroxyl, chloro)

The chlorinated derivatives exhibit selective antimicrobial activity, likely due to electron-withdrawing chloro groups enhancing membrane penetration. In contrast, the pyrazole-based target compound may have distinct interactions due to its heterocyclic ring and carbamoyl group, which could influence binding to enzymes or receptors.

Pyrazole-Propanoic Acid Analogues

lists 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid, a structural analog with a benzodioxol group replacing the carbamoyl and methyl substituents .

Key Comparisons :

Property Target Compound Benzodioxol Analog
Pyrazole Substitutions 1-Carbamoyl, 3-methyl, 5-phenyl 3-Benzodioxol, 1-phenyl
Electronic Effects Electron-withdrawing (carbamoyl) Electron-donating (benzodioxol)
Potential Applications Unreported (speculative: enzyme inhibitors) Likely varied (benzodioxol common in CNS drugs)

The benzodioxol group in the analog may enhance metabolic stability compared to the carbamoyl group, which is prone to hydrolysis. This highlights how substituent choice impacts drug-like properties.

Propanoic Acid Esters in Natural Products

and identify 3-(methylthio)propanoic acid methyl/ethyl esters as aroma compounds in pineapples . While structurally distinct, these esters share the propanoic acid backbone.

Key Comparisons :

Property Target Compound 3-(Methylthio)propanoic Acid Esters
Functional Groups Carboxylic acid, carbamoyl Ester, methylthio (-SCH₃)
Volatility Low (due to -COOH) High (ester group enhances volatility)
Biological Role Unreported Flavor/aroma agents (OAV > 1 in pineapples)

The ester derivatives’ volatility contrasts sharply with the target compound’s low volatility, emphasizing how functional groups dictate application (e.g., pharmaceuticals vs. flavorants).

Research Implications and Limitations

  • Data Gaps: No direct biological data for the target compound were found in the evidence. Further studies are needed to explore its pharmacokinetic and pharmacodynamic profiles.
  • Methodology : Tools like SHELXL () and Multiwfn () could aid in crystallographic and electronic structure analysis, respectively .

Biological Activity

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 90208-56-3, is a compound of interest due to its potential biological activities. This pyrazole derivative is characterized by a unique structure that may confer various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.287 g/mol
  • Structural Features : The compound features a pyrazole ring system that is substituted with a carbamoyl group and a propanoic acid moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Below are detailed findings from recent studies.

Antitumor Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives against cancer cell lines. The results demonstrated that compounds with structural similarities to 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid showed significant inhibition of cell proliferation in melanoma and colon cancer cell lines. Specifically, the IC50 values for similar compounds ranged from 40 to 88 nM, indicating potent activity against BRAF V600E mutant cells .

CompoundIC50 (nM)Cell Line
Compound A40A375 (Melanoma)
Compound B88Colo205 (Colon Cancer)
3-(1-Carbamoyl...)TBDTBD

Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid may possess similar properties. The mechanism likely involves the modulation of NF-kB signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, pyrazole derivatives have been noted to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

Case Study 1: Inhibition of BRAF V600E Kinase Activity

In a controlled study, researchers synthesized several pyrazole derivatives and assessed their ability to inhibit BRAF V600E kinase activity. The results indicated that the tested compounds effectively inhibited kinase activity with varying potency levels. The study provides a promising outlook for developing new cancer therapies targeting this mutation .

Case Study 2: Cytotoxicity in Tumor Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of 3-(1-Carbamoyl...) on various tumor cell lines. The compound demonstrated significant cytotoxicity against A375 and Colo205 cells after 72 hours of treatment, confirming its potential as an anticancer agent.

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